![molecular formula C23H30N6O2 B2681988 8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-85-8](/img/structure/B2681988.png)
8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .
Molecular Structure Analysis
The compound contains an imidazole ring fused to a purine ring, which is substituted with various functional groups including a phenethyl group and a diethylaminoethyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the imidazole and purine rings, as well as the basicity of the diethylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential hydrogen bond donor and acceptor .Scientific Research Applications
Synthesis and Biological Activity
- Research on derivatives of 7,8-polymethylenepurine has led to the discovery of compounds with potential antiviral and antihypertensive activities. These findings indicate the utility of purine derivatives in therapeutic development (Nilov et al., 1995).
Receptor Affinity and Molecular Studies
- Arylpiperazinylalkyl purine diones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors, revealing compounds with potent receptor ligands and potential for treating depression and anxiety (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
- N-8-Arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and shown to exhibit anxiolytic-like and antidepressant-like activities in preclinical models, suggesting their relevance in developing new therapeutic agents (Zagórska et al., 2009).
Photophysical Properties Study
- The study of novel triazole derivatives with fluorescent properties has provided insights into the photophysical behavior of these compounds, indicating their potential applications in fluorescence-based techniques (Padalkar et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-5-26(6-2)14-15-27-17(3)16-29-19-20(24-22(27)29)25(4)23(31)28(21(19)30)13-12-18-10-8-7-9-11-18/h7-11,16H,5-6,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVRENFYDOQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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